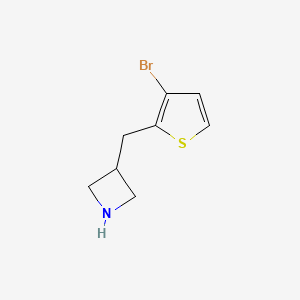

3-((3-Bromothiophen-2-yl)methyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNS |

|---|---|

Molecular Weight |

232.14 g/mol |

IUPAC Name |

3-[(3-bromothiophen-2-yl)methyl]azetidine |

InChI |

InChI=1S/C8H10BrNS/c9-7-1-2-11-8(7)3-6-4-10-5-6/h1-2,6,10H,3-5H2 |

InChI Key |

DHIBNJYGFQBZMM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CC2=C(C=CS2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Bromothiophen 2 Yl Methyl Azetidine

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-((3-Bromothiophen-2-yl)methyl)azetidine, the primary disconnections are at the C-N bonds of the azetidine (B1206935) ring and the C-C bond connecting the side chain to the ring.

A logical disconnection of the C3-side chain bond points to a 3-substituted azetidine precursor and the (3-bromothiophen-2-yl)methyl moiety. Alternatively, disconnecting the C-N bonds of the azetidine ring suggests a linear precursor containing both the nitrogen atom and the carbon backbone, which can undergo an intramolecular cyclization.

The formation of the azetidine ring is a significant challenge due to its inherent ring strain. Common precursors for constructing a 3-substituted azetidine ring typically derive from 1,3-difunctionalized propane (B168953) derivatives. These precursors are designed to facilitate intramolecular cyclization.

Key precursors include:

1,3-dihalopropanes: Compounds like 1,3-dibromo-2-(bromomethyl)propane (B12115492) can react with a primary amine that serves as the nitrogen source for the azetidine ring.

γ-amino alcohols: Molecules containing an amino group and a hydroxyl group separated by a three-carbon chain are valuable precursors. The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate intramolecular nucleophilic substitution by the amine.

Epoxides: Precursors such as epichlorohydrin (B41342) or related epoxy amines can undergo intramolecular ring-opening aminolysis to form the azetidine ring. nih.gov

| Precursor Type | Example | Synthetic Utility |

| 1,3-Dihalopropanes | 1,3-Dibromo-2-(functionalized)propane | Double SN2 reaction with a primary amine. |

| γ-Amino Alcohols | 3-Amino-2-(functionalized)propan-1-ol | Intramolecular cyclization after activation of the hydroxyl group. |

| Epoxy Amines | cis-3,4-Epoxy amines | Lewis acid-catalyzed intramolecular aminolysis. nih.gov |

This table is interactive and showcases common precursors for azetidine ring synthesis.

The (3-bromothiophen-2-yl)methyl side chain can be introduced either before or after the formation of the azetidine ring. The primary precursor for this moiety is derived from 3-bromothiophene (B43185).

Key precursors include:

(3-Bromothiophen-2-yl)methanol (B151471): This alcohol can be synthesized by the reduction of 3-bromothiophene-2-carbaldehyde. lookchem.com The aldehyde itself is accessible from 3-bromothiophene. The alcohol can then be converted to a corresponding halide or sulfonate to act as an electrophile.

2-(Chloromethyl)-3-bromothiophene or 2-(Bromomethyl)-3-bromothiophene: These haloalkylthiophenes are effective electrophiles for alkylating a nucleophilic azetidine precursor.

3-Bromothiophene-2-carbaldehyde: This aldehyde can be used in reductive amination reactions with a pre-formed 3-aminoazetidine. nih.gov

| Precursor | Starting Material | Key Transformation |

| (3-Bromothiophen-2-yl)methanol | 3-Bromothiophene-2-carbaldehyde | Reduction (e.g., with NaBH4). lookchem.com |

| 2-(Chloromethyl)-3-bromothiophene | (3-Bromothiophen-2-yl)methanol | Chlorination (e.g., with SOCl2). |

| 3-Bromothiophene-2-carbaldehyde | 3-Bromothiophene | Formylation (e.g., Vilsmeier-Haack reaction). |

This interactive table outlines the synthesis of key precursors for the thiophene (B33073) side chain.

Direct and Multistep Synthetic Pathways to the Core Scaffold

The assembly of this compound can be achieved through various synthetic routes that construct the core azetidine scaffold. These methods often involve either direct cyclization of a linear precursor or the rearrangement of a smaller ring system.

The most common approach to forming the azetidine ring is through intramolecular cyclization of a suitably functionalized acyclic precursor. rsc.orgresearchgate.net This typically involves a nucleophilic attack by a nitrogen atom on an electrophilic carbon center.

Intramolecular amination, or hydroamination, is a powerful strategy for forming nitrogen-containing heterocycles. rsc.org In the context of azetidine synthesis, this involves the cyclization of a γ-amino compound where a carbon at the 3-position bears a leaving group. A common method is the SN2 cyclization of a 3-halopropyl amine derivative. studyx.ai

The reaction proceeds via a nucleophilic attack from the nitrogen atom onto the carbon atom with the leaving group, leading to the formation of the four-membered ring. studyx.ai The efficiency of this reaction can be influenced by the nature of the substituents and the reaction conditions. Palladium(II)-catalyzed intramolecular C(sp³)–H amination has also been reported as a method for synthesizing functionalized azetidines. rsc.org

Ring expansion of aziridines provides an alternative and powerful route to azetidines. researchgate.netnih.govacs.orgacs.org This strategy involves the insertion of a carbon atom into the C-N or C-C bond of the aziridine (B145994) ring.

One notable method is the one-carbon ring expansion of aziridines to azetidines via a nih.govnih.gov-Stevens rearrangement. acs.orgnih.govchemrxiv.org This can be achieved using engineered "carbene transferase" enzymes, which allows for high enantioselectivity. acs.orgnih.govchemrxiv.org The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can also result in a formal [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov Another approach involves a rearrangement promoted by regioselective nucleophilic diborylalkylation ring opening of propargyl aziridines, followed by a gold-catalyzed ring-closing step.

While synthetically more complex, these ring expansion methodologies can offer access to densely functionalized azetidines that may be difficult to obtain through direct cyclization methods. nih.gov

Cyclization Strategies for the Azetidine Ring Construction

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

The construction of the four-membered azetidine ring is a significant synthetic challenge due to inherent ring strain. rsc.org Cycloaddition reactions, particularly [2+2] cycloadditions, offer a powerful and direct method for forming this heterocyclic core. rsc.orgmagtech.com.cn

One of the most prominent methods is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. chemrxiv.orgrsc.org This reaction can be initiated by direct UV irradiation or through the use of a triplet sensitizer, leading to the formation of the azetidine skeleton in a single step. rsc.org Recent advancements have focused on visible-light-mediated photocycloadditions, which offer milder and more selective reaction conditions. rsc.orgchemrxiv.orgspringernature.com These methods often employ an iridium or similar photocatalyst that activates a substrate like an oxime or 2-isoxazoline-3-carboxylate via triplet energy transfer, which then reacts with an alkene to yield highly functionalized azetidines. rsc.orgspringernature.com The reaction scope is broad, tolerating a variety of functional groups on both the alkene and imine precursors. rsc.orgchemrxiv.org

Another classical approach is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). mdpi.com While this yields an oxidized form of the azetidine ring, the resulting β-lactam can be subsequently reduced to the desired saturated azetidine. The ketenes are often generated in situ from acyl chlorides using a tertiary amine base. mdpi.com

Table 1: Comparison of Cycloaddition Methods for Azetidine Synthesis

| Method | Reactants | Conditions | Key Features | Citations |

|---|---|---|---|---|

| Aza Paternò-Büchi | Imine + Alkene | UV light or visible light + photocatalyst | Direct formation of azetidine ring; can be stereoselective. | rsc.orgrsc.org |

| Visible-Light Photocycloaddition | Oxime/Isoxazoline + Alkene | Visible light + Ir(III) photocatalyst | Mild conditions; high functional group tolerance; good yields. | chemrxiv.orgspringernature.com |

| Staudinger Synthesis | Ketene (from Acyl Chloride) + Imine | Base (e.g., tertiary amine) | Forms β-lactam intermediate; requires subsequent reduction. | mdpi.com |

Introduction of the Bromothiophene Moiety via Alkylation or Coupling

Once the azetidine ring is formed, or using a pre-functionalized azetidine precursor, the 3-bromothiophen-2-yl)methyl group must be introduced. This is typically achieved through alkylation or transition metal-catalyzed cross-coupling reactions.

Alkylation Reactions: This strategy involves the reaction of an azetidine-based nucleophile with a bromothiophene-based electrophile. For instance, an N-protected 3-(lithiomethyl)azetidine could be generated and subsequently reacted with 3-bromo-2-(bromomethyl)thiophene. Alternatively, the polarity can be reversed, where a nucleophilic azetidine derivative, such as N-protected azetidin-3-ylmethanamine, attacks an electrophilic bromothiophene, like 3-bromo-2-formylthiophene, via reductive amination. The base-promoted α-alkylation of N-protected azetidine-2-carboxylic acid esters or azetidine-2-carbonitriles represents another sophisticated approach, where the use of borane (B79455) complexes can significantly improve yields and diastereoselectivity. nih.govnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a highly effective means of forming carbon-carbon bonds. The Suzuki-Miyaura reaction is a prime candidate for this transformation, potentially coupling an azetidine derivative bearing a boronic acid or ester at the 3-methyl position with a 3-bromo-2-halothiophene derivative. nih.govdntb.gov.ua This method is valued for its mild reaction conditions and tolerance of a wide array of functional groups. nih.gov Another approach is the direct C-H arylation, where a palladium catalyst facilitates the coupling of a bromothiophene derivative directly with a C-H bond of a suitably activated azetidine precursor, avoiding the need for pre-functionalization with organometallic reagents. researchgate.netnih.gov

Optimization of Reaction Conditions, Yields, and Selectivity

Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of reaction parameters.

For the azetidine ring formation via La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, the choice of solvent and catalyst is critical. Studies have shown that refluxing in 1,2-dichloroethane (B1671644) (DCE) with 5 mol% La(OTf)₃ provides optimal conditions, leading to high yields and regioselectivity. frontiersin.org Other Lewis acids like Sc(OTf)₃ or Brønsted acids resulted in lower yields or complex product mixtures. frontiersin.org

In cross-coupling reactions, such as the Suzuki reaction, key parameters to optimize include the choice of palladium catalyst, ligand, base, and solvent. For the synthesis of 2-(bromomethyl)-5-aryl-thiophenes, a combination of Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and a 1,4-dioxane/water solvent system at 90°C has proven effective. nih.gov The ligand choice can significantly impact catalyst stability and activity, while the base is crucial for the transmetalation step. Temperature and reaction time must also be fine-tuned to maximize conversion while minimizing decomposition or side reactions.

Table 2: Optimization Parameters for a Hypothetical Suzuki Coupling Reaction

| Parameter | Variables | Effect on Reaction |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Affects catalytic activity and reaction rate. |

| Ligand | PPh₃, SPhos, XPhos | Influences catalyst stability, selectivity, and turnover number. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Essential for activating the boronic acid/ester. Strength and solubility are key. |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Affects solubility of reactants and catalyst, and influences reaction temperature. |

| Temperature | 60 - 110 °C | Controls reaction rate; higher temperatures can lead to side products. |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of a precisely substituted molecule like this compound demands excellent control over selectivity at several stages.

Control of Bromination Position on the Thiophene Ring

The regioselective synthesis of the 3-bromo-2-methylthiophene (B1266441) precursor is non-trivial. Direct electrophilic bromination of 2-methylthiophene (B1210033) with reagents like N-bromosuccinimide (NBS) typically occurs at the most activated position, which is C5. nih.gov To achieve the desired 3-bromo substitution, a more nuanced strategy is required.

One effective method involves starting with a polyhalogenated thiophene, such as 2,3,5-tribromothiophene. mdpi.com Through a sequence of chemo- and regioselective lithium-bromine exchange reactions at low temperatures (e.g., -78 °C) followed by quenching with an electrophile, specific positions can be functionalized while others remain brominated. mdpi.com For example, a lithium-bromine exchange at the most reactive α-position (C2), followed by reaction with a methylating agent, and then a subsequent selective exchange and protonation could yield the desired intermediate. The choice of organolithium reagent and reaction temperature is crucial for controlling which bromine atom is exchanged. mdpi.comresearchgate.net

Stereochemical Control during Azetidine Formation or Substitution

While the target compound itself is achiral, the synthetic intermediates or related derivatives may contain stereocenters, necessitating stereochemical control. During the formation of the azetidine ring, particularly in multisubstituted versions, achieving the desired relative and absolute stereochemistry is a key challenge. acs.org

Stereoselective synthesis of substituted azetidines can be accomplished through several methods. The use of chiral auxiliaries, such as a phenylethylamine group attached to the azetidine nitrogen, can direct the diastereoselective α-alkylation of azetidine-2-carboxylic acid esters. nih.gov Enantioselective methods, such as copper-catalyzed boryl allylation of azetines, allow for the direct difunctionalization of the ring with high enantioselectivity. acs.org Furthermore, ring-expansion reactions, for instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines, can proceed with excellent transfer of chirality from the substrate to the azetidine product. nih.gov For azetidin-3-ones synthesized via gold-catalyzed cyclization, chirality can be introduced from chiral N-propargylsulfonamides, which are accessible from chiral sulfinamide chemistry, leading to the final product with high enantiomeric excess. nih.gov These approaches provide pathways to optically active azetidine building blocks that are crucial in medicinal chemistry. nih.govuni-muenchen.de

Green Chemistry Approaches and Sustainable Synthetic Routes

Incorporating principles of green chemistry into the synthesis of complex molecules is of growing importance for reducing environmental impact and improving safety and efficiency. mdpi.com

For the synthesis of this compound, several green approaches can be considered. The use of visible-light photocatalysis for the [2+2] cycloaddition to form the azetidine ring is an inherently green method. chemrxiv.orgspringernature.com It avoids high-energy UV radiation and often allows reactions to proceed at ambient temperature, reducing energy consumption.

Solvent choice is another critical factor. Replacing hazardous chlorinated solvents like DCE with greener alternatives such as 2-MeTHF or cyclopentyl methyl ether (CPME) where possible can significantly reduce environmental harm. uniba.it In some cases, reactions can be performed under solvent-free conditions, for example, using mechanochemical grinding, which minimizes waste. mdpi.com

The use of catalysis is a cornerstone of green chemistry. Transition-metal-catalyzed cross-coupling reactions are highly atom-economical. Developing recyclable catalyst systems or employing flow chemistry can further enhance sustainability. Continuous flow synthesis offers advantages such as improved heat transfer, enhanced safety when handling reactive intermediates like organolithiums, and the potential for higher yields and purity by precisely controlling reaction time and temperature. mdpi.comuniba.it Microwave-assisted synthesis can also be a green alternative, often leading to dramatically reduced reaction times, lower energy usage, and higher yields compared to conventional heating methods. mdpi.com

Application of Photocatalysis in Azetidine Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways to construct complex molecular architectures that are often challenging to access through traditional thermal methods. chemrxiv.orgchemrxiv.org The application of photocatalysis to azetidine synthesis has led to the development of several innovative strategies, including radical-based approaches and photocycloadditions. chemrxiv.orgacs.org

One prominent method involves a radical strain-release (RSR) photocatalysis strategy using azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgchemrxiv.orgthieme-connect.com In this approach, a photosensitizer, upon irradiation with visible light, initiates a radical process. researchgate.netthieme-connect.com This process can involve the homolytic cleavage of sulfonylimine precursors, generating radical intermediates. These radicals are then intercepted by the highly strained ABB, leading to a ring-opening and functionalization cascade that yields densely substituted azetidines in high yields. chemrxiv.orgchemrxiv.org The reaction is orchestrated by an organic photosensitizer that mediates a key energy-transfer process. chemrxiv.org

Table 1: Key Features of Radical Strain-Release Photocatalysis for Azetidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Azabicyclo[1.1.0]butanes (ABBs), Sulfonylimine precursors | chemrxiv.orgchemrxiv.org |

| Catalyst | Organic Photosensitizer | researchgate.netchemrxiv.org |

| Light Source | Visible Light (e.g., 456 nm LED) | thieme-connect.com |

| Mechanism | Radical Strain-Release (RSR) initiated by energy transfer | chemrxiv.orgthieme-connect.com |

| Products | Densely functionalized azetidines | chemrxiv.orgchemrxiv.org |

| Advantages | Mild reaction conditions, high chemical yields, single-operation process | chemrxiv.orgchemrxiv.org |

Another significant photocatalytic route to azetidines is the dehydrogenative [2+2] cycloaddition between amines and alkenes. acs.org This method represents a formal Aza Paternò-Büchi reaction. The process is typically induced by a photoredox catalyst, such as an iridium complex (e.g., Ir(ppy)₃), which facilitates the aerobic oxidation of the amine component. acs.org This generates a reactive intermediate that undergoes an intermolecular [2+2] cyclization with an alkene to form the azetidine ring stereoselectively and in high yields. acs.org The reaction is relatively insensitive to the choice of solvent, with acetonitrile (B52724) being commonly used. acs.org

Energy transfer photocatalysis provides another avenue for azetidine synthesis. acs.org This strategy relies on a photocatalyst, such as a gold complex, being excited to a triplet state. This excited catalyst then sensitizes a substrate to its own triplet state via Dexter energy transfer, enabling otherwise inaccessible photochemical reactions. acs.org This method has been successfully applied to the [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to produce a wide range of functionalized azetidines. rsc.org A notable advantage of this approach is its compatibility with a broad scope of alkenes and the potential use of green solvents. acs.org

Use of Alternative Solvents and Catalytic Systems (e.g., Silver-catalyzed)

Beyond photocatalysis, the development of novel catalytic systems and the use of alternative solvents are crucial for advancing azetidine synthesis towards more sustainable and efficient processes. Silver-catalyzed reactions have shown promise in this area.

Silver-catalyzed [2+2] cycloadditions of imines to methylenecyclopropane (B1220202) derivatives have been reported as a viable method for synthesizing 2-alkoxyazetidines. organic-chemistry.org These products are versatile building blocks that can be further elaborated into other valuable compounds. The silver catalyst facilitates the cycloaddition, providing access to the strained azetidine ring system under specific reaction conditions. organic-chemistry.org While the broader application of silver in azetidine synthesis is still developing, its unique catalytic properties offer potential for new reaction pathways. For instance, silver catalysts are known to facilitate azide-yne cyclizations, which could be adapted for the synthesis of nitrogen-containing heterocycles. researchgate.net

The exploration of alternative solvents aims to improve the environmental footprint of chemical syntheses. While many azetidine syntheses are performed in common organic solvents like acetonitrile or toluene, research into greener alternatives is ongoing. acs.orgorganic-chemistry.org For example, the use of more environmentally benign solvents has been noted as an advantage in certain gold-catalyzed photocatalytic syntheses of azetidines. acs.org The choice of solvent can also influence reaction outcomes; for example, in some silver-catalyzed ligations, a mixture of tBuOH and water has been used effectively. nih.gov

Other alternative catalytic systems for azetidine synthesis include copper- and palladium-based catalysts. Photo-induced copper-catalysis can enable a [3+1] radical cascade cyclization of aliphatic amines with alkynes to furnish azetidines. researchgate.net Palladium-catalyzed intramolecular C-H amination of picolinamide-protected amines is another powerful method for constructing azetidine, pyrrolidine, and indoline (B122111) frameworks. rsc.orgorganic-chemistry.org

Table 2: Examples of Alternative Catalytic Systems for Azetidine Synthesis

| Catalytic System | Reaction Type | Reactants | Products | Reference |

|---|---|---|---|---|

| Silver-catalyzed | [2+2] Cycloaddition | Imines, Methylenecyclopropanes | 2-Alkoxyazetidines | organic-chemistry.org |

| Gold-catalyzed | Energy Transfer Photocatalysis | 2-Isoxasoline-3-carboxylates, Alkenes | Functionalized azetidines | acs.org |

| Copper-catalyzed | Photo-induced [3+1] Radical Cyclization | Aliphatic amines, Alkynes | Substituted azetidines | researchgate.net |

| Palladium-catalyzed | Intramolecular C-H Amination | Picolinamide-protected amines | Azetidines, Pyrrolidines, etc. | rsc.orgorganic-chemistry.org |

| Lanthanum-catalyzed | Intramolecular Aminolysis | cis-3,4-Epoxy amines | Functionalized azetidines | frontiersin.org |

The development of these methodologies provides a robust toolbox for synthetic chemists. The application of photocatalysis offers mild conditions and unique reaction pathways driven by light, while the exploration of alternative catalysts like silver and the use of greener solvents contribute to the efficiency and sustainability of synthesizing complex targets such as this compound.

Chemical Reactivity and Transformations of 3 3 Bromothiophen 2 Yl Methyl Azetidine

Reactions Involving the Bromine Atom on the Thiophene (B33073) Ring

The primary site of reactivity on the 3-((3-Bromothiophen-2-yl)methyl)azetidine molecule is the bromine substituent at the 3-position of the thiophene ring. This halogen's presence allows for a suite of powerful synthetic transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The bromine atom on the thiophene ring of the title compound makes it an excellent substrate for several such coupling reactions.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound. Due to the mild reaction conditions, commercial availability of reagents, and low toxicity of boron-containing byproducts, it is a favored method for creating biaryl and heteroaryl structures. researchgate.netmdpi.com

While specific studies on this compound are not extensively documented, the reactivity of the 3-bromothiophene (B43185) core is well-established. For instance, research on the closely related compound (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline demonstrates successful Suzuki coupling with various aryl and heteroaryl boronic acids. mdpi.com These reactions typically proceed in good yields using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com The reaction conditions are generally tolerant of a wide range of functional groups. nih.govresearchgate.net It is therefore anticipated that this compound would react similarly to afford a range of arylated and heteroarylated products.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a 3-Bromothiophene Derivative mdpi.com

| Boronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 40 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 38 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 35 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 33 |

The Sonogashira coupling is the most straightforward method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govbeilstein-journals.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base, such as an amine, which can also serve as the solvent. researchgate.netscirp.org The reaction is invaluable for the synthesis of substituted alkynes, which are important building blocks in pharmaceuticals and functional materials. nih.govresearchgate.net

The Sonogashira reaction is broadly applicable to a wide range of aryl bromides. beilstein-journals.org Given the reactivity of the C-Br bond on the thiophene ring, this compound is expected to be a suitable substrate for this transformation. The coupling would result in the introduction of an alkyne substituent at the 3-position of the thiophene ring, opening pathways to more complex molecular architectures. Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne partner. nih.govbeilstein-journals.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temperature | Ref |

| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | None | DBU | THF | Reflux | beilstein-journals.org |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C | scirp.org |

| 4-Bromoiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Cyrene | 30 °C | beilstein-journals.org |

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). nih.gov A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. However, a significant drawback is the toxicity of the tin compounds and their byproducts. nih.gov

This reaction could be applied to this compound to couple it with a variety of organic groups, including alkyl, vinyl, aryl, and alkynyl stannanes. The general catalytic cycle involves oxidative addition of the bromothiophene to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the final product.

Table 3: General Parameters for Stille Cross-Coupling

| Halide Partner | Stannane Partner | Catalyst System | Solvent | Conditions |

| Aryl Bromide | Vinyltributyltin | Pd(PPh₃)₄ | Toluene | 80-110 °C |

| Aryl Iodide | Aryltrimethyltin | PdCl₂(PPh₃)₂ | DMF | 80-100 °C |

| Heteroaryl Bromide | Alkynyltributyltin | Pd₂(dba)₃ / P(fur)₃ | NMP | Room Temp - 60 °C |

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. It utilizes a Grignard reagent (an organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. This method is particularly effective for coupling aryl halides with alkyl or aryl Grignard reagents. google.comgoogle.com

Patents have described improved processes for the Kumada coupling of 3-halothiophenes to produce 3-alkylthiophenes and 3-arylthiophenes, highlighting the utility of this reaction for modifying the thiophene core. google.comgoogle.com These processes often use nickel catalysts like Ni(dppe)Cl₂. The reaction of this compound with an appropriate Grignard reagent under Kumada conditions would provide a direct route to C-C bond formation at the 3-position of the thiophene ring.

Table 4: Typical Conditions for Kumada Coupling of 3-Halothiophenes google.comgoogle.com

| Halothiophene | Grignard Reagent | Catalyst | Solvent | Outcome |

| 3-Bromothiophene | Alkylmagnesium halide | NiCl₂(dppe) | 2-Methyl-THF | High yield of 3-alkylthiophene |

| 3-Chlorothiophene | Arylmagnesium halide | NiCl₂(dppp) | THF | Formation of 3-arylthiophene |

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike the cross-coupling reactions described above, SNAr does not typically involve a metal catalyst. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho and/or para to the leaving group. nih.gov

The thiophene ring is an electron-rich aromatic system. In this compound, there are no strong electron-withdrawing groups present to sufficiently lower the electron density of the ring and stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov Therefore, under standard SNAr conditions, direct displacement of the bromine atom by a nucleophile is not considered a favorable or generally applicable reaction pathway for this compound.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful and rapid organometallic reaction used to convert organic halides into organolithium compounds, which are versatile intermediates in organic synthesis. wikipedia.org In the case of this compound, the bromine atom on the thiophene ring is susceptible to exchange with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgias.ac.in

This reaction is typically kinetically controlled, and the rate of exchange follows the trend I > Br > Cl. wikipedia.org The exchange is expected to occur selectively at the C-Br bond of the thiophene ring without affecting the azetidine (B1206935) structure, leading to the formation of a lithiated thiophene intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position of the thiophene ring. The general scheme for this transformation is depicted below.

Table 1: Illustrative Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

| Reagent Sequence | Electrophile (E+) | Expected Product |

| 1. n-BuLi, THF, -78 °C 2. E+ | DMF | 2-(Azetidin-3-ylmethyl)-3-formylthiophene |

| 1. n-BuLi, THF, -78 °C 2. E+ | CO₂ | 2-(Azetidin-3-ylmethyl)thiophene-3-carboxylic acid |

| 1. n-BuLi, THF, -78 °C 2. E+ | (CH₃)₃SiCl | 3-((3-(Trimethylsilyl)thiophen-2-yl)methyl)azetidine |

| 1. n-BuLi, THF, -78 °C 2. E+ | R-X (e.g., CH₃I) | 3-((3-Methylthiophen-2-yl)methyl)azetidine |

Note: The conditions and products listed are hypothetical and based on established reactivity patterns for similar compounds.

The rate and efficiency of the lithium-halogen exchange can be influenced by factors such as the choice of organolithium reagent, solvent, and temperature. harvard.edu The presence of the azetidine nitrogen could potentially influence the reaction through chelation effects, although this is less common for substituents not directly attached to the ring. pku.edu.cn

Reactions of the Azetidine Ring System

The reactivity of the azetidine ring is largely governed by its significant ring strain (approximately 25.4 kcal/mol), which is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines. rsc.org This strain makes the ring susceptible to cleavage and functionalization under appropriate conditions. rsc.orgresearchgate.net

Nucleophilic Ring-Opening Reactions

Due to its inherent ring strain, the azetidine ring can be opened by various nucleophiles. rsc.org These reactions typically require activation of the azetidine, either by protonation of the nitrogen atom under acidic conditions or by converting it into a quaternary azetidinium salt, which possesses a better leaving group. magtech.com.cnresearchgate.net Lewis acids can also be employed to catalyze the ring-opening process. acs.org

The reaction involves the nucleophilic attack at one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond. A variety of nucleophiles, including halides, amines, alcohols, and thiols, can participate in this reaction, yielding functionalized acyclic amine derivatives.

Regioselectivity and Stereospecificity in Ring Opening

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is influenced by both electronic and steric factors. magtech.com.cnresearchgate.net In the case of this compound, the two carbons adjacent to the nitrogen (C2 and C4) are sterically similar. However, upon N-activation (e.g., protonation or alkylation), nucleophilic attack can occur at either C2 or C4.

Generally, in the absence of strong electronic directing groups on the ring itself, sterically demanding nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn For 3-substituted azetidines, if the substituent is not electronically activating, the regiochemical outcome can be a mixture of products. Since the starting material is achiral, stereospecificity in terms of retention or inversion of a pre-existing stereocenter is not applicable. However, if the ring-opening reaction creates a new chiral center, the stereochemical outcome would depend on the reaction mechanism (typically Sₙ2-like, leading to inversion of configuration at the attacked carbon).

Influence of Substituents and Catalysis on Ring Stability and Reactivity

The stability and reactivity of the azetidine ring are significantly influenced by the nature of its substituents and the presence of catalysts. The 3-(3-bromothiophen-2-yl)methyl substituent is primarily a sterically bulky group and is not expected to have a strong electronic effect on the azetidine ring itself.

Catalysis is often crucial for promoting nucleophilic ring-opening reactions of azetidines, which are otherwise relatively stable. magtech.com.cn

Brønsted and Lewis Acids: Acids activate the azetidine ring by protonating or coordinating to the nitrogen atom. acs.org This enhances the leaving group ability of the nitrogen and makes the adjacent carbons more electrophilic and susceptible to nucleophilic attack. Lanthanide triflates, for example, have been shown to be effective catalysts for the intramolecular aminolysis of epoxides to form azetidines, highlighting their utility in reactions involving strained rings. nih.gov

N-Substitution: The substituent on the azetidine nitrogen plays a critical role. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, potentially stabilizing the ring towards certain reactions, but can also facilitate ring-opening in other contexts (e.g., in the formation of azetidinium ions).

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen of the azetidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These are standard transformations for secondary amines and provide a straightforward method for introducing a wide variety of substituents onto the nitrogen atom. nih.gov

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base will yield the corresponding N-alkylated tertiary amine. Reductive amination with aldehydes or ketones is another common method for N-alkylation. nih.gov

N-Acylation: Treatment with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) will produce N-acylated azetidines (amides).

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Base/Conditions | Expected Product |

| N-Alkylation | CH₃I | K₂CO₃, CH₃CN | 3-((3-Bromothiophen-2-yl)methyl)-1-methylazetidine |

| N-Alkylation | C₆H₅CH₂Br | Et₃N, CH₂Cl₂ | 1-Benzyl-3-((3-bromothiophen-2-yl)methyl)azetidine |

| N-Acylation | (CH₃CO)₂O | Pyridine | 1-(3-((3-Bromothiophen-2-yl)methyl)azetidin-1-yl)ethanone |

| N-Acylation | C₆H₅COCl | Et₃N, CH₂Cl₂ | (3-((3-Bromothiophen-2-yl)methyl)azetidin-1-yl)(phenyl)methanone |

Note: The conditions and products listed are hypothetical and based on standard amine chemistry.

Functionalization of Carbon Centers on the Azetidine Ring

Direct functionalization of the C-H bonds on the azetidine ring is more challenging than N-functionalization but can be achieved through various modern synthetic methods.

One approach involves the deprotonation of a carbon atom alpha to the nitrogen using a strong organolithium base, followed by trapping the resulting anion with an electrophile. nih.gov The regioselectivity of this deprotonation can be directed by substituents. For instance, α-lithiation of N-substituted azetidines has been reported, leading to functionalization at the C2 position. nih.gov

Another strategy for functionalizing the carbon framework of azetidines involves strain-release reactions of highly activated precursors like 1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net While not directly applicable to the starting material , these methods highlight the ongoing development of synthetic routes to access diversely substituted azetidines. nih.govresearchgate.net Radical-based methods, such as photo-induced copper-catalyzed reactions, have also emerged for the construction and functionalization of the azetidine core. nih.gov

For this compound, functionalization would likely target the C2 and C4 positions. The specific conditions required would depend on the desired transformation and may involve directed metalation or radical-based approaches.

Interplay between Bromothiophene and Azetidine Reactivity

The molecule this compound presents a fascinating case study in chemical reactivity, housing two distinct and reactive functional moieties: a strained four-membered azetidine ring and an electronically modifiable bromothiophene system. The interplay between these two groups dictates the outcomes of chemical transformations, posing both challenges and opportunities for synthetic chemists. The azetidine ring, with its inherent ring strain and nucleophilic nitrogen, is prone to ring-opening reactions and N-functionalization. rsc.orgresearchgate.net Conversely, the bromothiophene unit offers multiple reactive sites: the carbon-bromine bond, which is susceptible to metal-catalyzed cross-coupling reactions, and the C-H bonds on the thiophene ring that can be involved in direct C-H functionalization. beilstein-journals.org

Cascade and Tandem Reactions Incorporating Both Moieties

While chemoselectivity often aims to isolate the reactivity of one functional group, the proximate nature of the azetidine and bromothiophene moieties in this compound also opens up the exciting possibility of designing cascade or tandem reactions where both groups participate sequentially to build molecular complexity in a single pot. nih.gov Such reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generation.

Potential Cascade and Tandem Reactions:

Intramolecular Cyclizations: A plausible cascade could involve an initial intermolecular reaction on one moiety that introduces a new functional group capable of reacting intramolecularly with the other. For example, a palladium-catalyzed coupling on the bromothiophene could introduce a side chain with a terminal electrophile. This could then be followed by an intramolecular nucleophilic attack by the azetidine nitrogen, leading to the formation of a novel bicyclic or spirocyclic system. The regioselectivity of such a cyclization would be a key aspect to control. nih.gov

Palladium-Catalyzed Domino Reactions: A domino sequence could be initiated by the oxidative addition of a palladium(0) catalyst to the C-Br bond of the thiophene. The resulting organopalladium intermediate could then potentially undergo a reaction involving the azetidine ring or a substituent introduced onto it. For instance, if the azetidine nitrogen is acylated with a group containing an alkene, an intramolecular Heck-type reaction could ensue.

The table below outlines hypothetical cascade reactions involving this compound derivatives.

| Cascade/Tandem Reaction Type | Proposed Reaction Sequence | Potential Product |

| Intramolecular N-Arylation | 1. N-acylation of azetidine with a suitable linker. 2. Intramolecular Buchwald-Hartwig amination. | Fused polycyclic heteroaromatic system. |

| Spirocyclization | 1. Functionalization at the C5 position of the thiophene with an electrophilic side chain. 2. Intramolecular nucleophilic attack by the azetidine nitrogen. | Spirocyclic compound containing azetidine and a new heterocyclic ring. |

| Reductive Heck Cascade | 1. N-allylation of the azetidine. 2. Intramolecular reductive Heck reaction initiated at the C-Br bond. | Fused bicyclic system with a newly formed C-C bond. |

The successful development of such cascade and tandem reactions would represent a significant advancement in the synthetic utility of this compound, enabling the rapid construction of complex and potentially biologically active molecules. Further research is needed to explore these possibilities and to establish the specific conditions required to control the interplay between the bromothiophene and azetidine moieties.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the molecular framework of 3-((3-Bromothiophen-2-yl)methyl)azetidine.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the bromothiophene moiety. The protons on the thiophene (B33073) ring typically appear in the aromatic region (δ 6.5-8.0 ppm). The protons of the azetidine ring and the methylene (B1212753) bridge would be found in the upfield region of the spectrum. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atoms of the thiophene ring are expected to resonate in the downfield region (δ 100-150 ppm), with the carbon atom bonded to bromine showing a characteristic shift. The carbons of the azetidine ring and the methylene linker will appear at higher field strengths.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H-4 | 7.2 - 7.4 | ~128 |

| Thiophene H-5 | 6.9 - 7.1 | ~125 |

| Methylene (-CH₂-) | 3.8 - 4.0 | ~40 |

| Azetidine CH | 3.0 - 3.3 | ~45 |

| Azetidine CH₂ (adjacent to N) | 3.5 - 3.8 | ~55 |

| Azetidine CH₂ (C3) | 2.4 - 2.7 | ~30 |

| Thiophene C2 | - | ~140 |

| Thiophene C3 (with Br) | - | ~110 |

Two-dimensional NMR techniques are employed to resolve complex spectral overlaps and to establish definitive correlations between atoms, which is essential for the unambiguous structural assignment of this compound. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. sdsu.edu For this compound, COSY would show correlations between the protons within the azetidine ring and between the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is instrumental in connecting the different fragments of the molecule, for instance, by showing a correlation between the methylene bridge protons and the carbons of both the azetidine and thiophene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.govmdpi.com For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula (C₈H₁₀BrNS). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units, further confirming the presence of a single bromine atom. Fragmentation analysis within the mass spectrometer can provide additional structural information by identifying characteristic bond cleavages.

Interactive Table: Predicted HRMS Data

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 233.9892 | 235.9872 |

| [M+Na]⁺ | 255.9711 | 257.9691 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various bonds within the molecule. nih.govdocbrown.info These would include C-H stretching vibrations for the aromatic thiophene ring and the aliphatic azetidine ring, C-N stretching of the azetidine, and C-S stretching of the thiophene. The C-Br stretching vibration would appear in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govojp.gov It is particularly sensitive to non-polar bonds and can be useful for identifying the vibrations of the thiophene ring and the C-S bond.

Interactive Table: Predicted Vibrational Spectroscopy Data

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 | 3000 - 2850 |

| C-N stretch | 1250 - 1020 | 1250 - 1020 |

| C-S stretch | 700 - 600 | 700 - 600 |

| C-Br stretch | 600 - 500 | 600 - 500 |

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. sciencepublishinggroup.commdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. This information would unambiguously confirm the connectivity of the atoms and the conformation of the azetidine ring. For chiral molecules, X-ray crystallography can also determine the absolute stereochemistry.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. researchgate.net For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. researchgate.net The volatility of this compound would determine its suitability for GC analysis. If amenable, GC can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the components.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculationsarxiv.orgmdpi.comnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For 3-((3-Bromothiophen-2-yl)methyl)azetidine, DFT calculations are instrumental in elucidating its fundamental electronic and vibrational characteristics.

DFT calculations are employed to determine the optimized geometric and electronic structure of the molecule. Key insights are derived from the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. cnr.it

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-bromothiophene (B43185) ring, particularly on the sulfur and bromine atoms and the π-system of the ring. Conversely, the LUMO is anticipated to be distributed across the thiophene (B33073) ring and the C-Br bond, suggesting that these sites are susceptible to nucleophilic attack.

The charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. In this compound, negative potential would be concentrated around the electronegative nitrogen atom of the azetidine (B1206935) ring and the bromine atom, indicating these as potential sites for electrophilic attack. The hydrogen atoms of the azetidine and methyl linker would exhibit a positive potential.

Interactive Table 1: Predicted Electronic Properties of this compound using DFT

Note: The following data is hypothetical, based on typical DFT (B3LYP/6-311++G(d,p)) calculations for similar heterocyclic compounds, and serves to illustrate the expected outcomes of such a study.

| Property | Predicted Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap (ΔE) | 5.62 | eV |

| Dipole Moment | 2.45 | Debye |

| Ionization Potential | 6.85 | eV |

| Electron Affinity | 1.23 | eV |

DFT calculations can predict the vibrational frequencies of a molecule in its ground state, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. mdpi.com Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, allowing for precise assignment of experimental spectral bands. mdpi.com

For this compound, key predicted vibrations would include:

Azetidine Ring Modes: Puckering and breathing vibrations of the four-membered ring.

C-H Stretching: Aromatic C-H stretches from the thiophene ring and aliphatic C-H stretches from the azetidine and methyl groups.

C-N Stretching: Vibrations associated with the azetidine amine group.

C-S Stretching: Thiophene ring vibrations involving the sulfur atom.

C-Br Stretching: A low-frequency vibration characteristic of the carbon-bromine bond.

These theoretical spectra are invaluable for confirming the structure of a synthesized compound by comparing the predicted frequencies with those obtained from experimental IR or Raman spectroscopy. arxiv.orgmdpi.com

Interactive Table 2: Selected Predicted Vibrational Frequencies for this compound

Note: The following data is hypothetical and illustrates typical results from DFT calculations. Frequencies are often scaled to better match experimental values.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3100 - 3150 | Stretching of C-H bond on the thiophene ring. |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Asymmetric and symmetric stretching of CH₂ and CH groups. |

| C=C Stretch (Thiophene) | 1550 - 1600 | Stretching of carbon-carbon double bonds within the thiophene ring. |

| Azetidine Ring Deformation | 1200 - 1250 | Puckering and scissoring motions of the azetidine ring. |

| C-N Stretch | 1100 - 1150 | Stretching of the carbon-nitrogen bond in the azetidine ring. |

| C-S Stretch | 800 - 850 | Stretching of the carbon-sulfur bonds in the thiophene ring. |

| C-Br Stretch | 550 - 600 | Stretching of the carbon-bromine bond. |

Conformational Analysis and Energy Landscape Explorationnih.govrsc.org

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

Four-membered rings like azetidine are not planar; they adopt a puckered conformation to alleviate angular strain. nih.gov The degree of puckering can be defined by a dihedral angle. For the parent azetidine molecule, this angle has been experimentally determined to be approximately 37°. nih.gov The substitution at the 3-position is expected to influence the exact puckering angle and the energy barrier to ring inversion.

A significant characteristic of the azetidine ring is its high ring strain energy, estimated to be around 25-27 kcal/mol. researchgate.netrsc.org This inherent strain is a key driver of its chemical reactivity. researchgate.net Computational methods can precisely calculate this strain energy using isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction. researchgate.net

Interactive Table 3: Hypothetical Conformational Properties of the Azetidine Moiety

| Parameter | Predicted Value | Description |

| Puckering Dihedral Angle (C-N-C-C) | 35.5 | The angle defining the non-planar nature of the ring. |

| Barrier to Ring Inversion | 2.1 | The energy required for the ring to flip between its two puckered conformations. |

| Conventional Strain Energy | 26.5 | The excess energy of the ring compared to a strain-free analogue. researchgate.net |

The flexibility of this compound is largely determined by the rotation around two key single bonds:

The C-C bond connecting the azetidine ring to the methyl linker.

The C-C bond connecting the methyl linker to the bromothiophene ring.

By systematically rotating these bonds (performing a relaxed potential energy surface scan), a conformational energy map can be generated. This map reveals the low-energy conformers (global and local minima) and the transition states that separate them. The energy differences between these states are the rotational barriers. mdpi.comthescience.dev The relative orientation of the bulky bromothiophene group with respect to the azetidine ring will be a major determinant of the most stable conformation, with steric hindrance playing a crucial role.

Interactive Table 4: Hypothetical Relative Energies of Key Conformers

| Conformer | Dihedral Angle (Azetidine-CH₂-Thiophene) | Relative Energy (kcal/mol) |

| Anti-periplanar (Global Minimum) | ~180° | 0.00 |

| Syn-periplanar (Transition State) | ~0° | 5.50 |

| Gauche (Local Minimum) | ~65° | 1.25 |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for predicting the feasibility of chemical reactions and elucidating their detailed mechanisms. By mapping the potential energy surface for a proposed reaction, stationary points corresponding to reactants, products, intermediates, and, most importantly, transition states can be located.

A transition state is the highest energy point along the reaction coordinate, and its structure represents the fleeting arrangement of atoms as bonds are broken and formed. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that governs the reaction rate.

For this compound, such studies could predict the outcomes of various potential reactions, such as:

N-functionalization: Modeling the reaction of the azetidine nitrogen with an electrophile to predict the activation barrier for N-alkylation or N-acylation.

Ring-opening reactions: The high ring strain of the azetidine makes it susceptible to ring-opening. researchgate.net Transition state analysis could predict the regioselectivity and stereoselectivity of such reactions under different conditions.

Substitution on the thiophene ring: Predicting the most likely sites for electrophilic or nucleophilic aromatic substitution on the bromothiophene moiety.

By providing a detailed, energetic picture of the reaction pathway, these computational predictions can guide the design of new synthetic routes and help explain experimentally observed reactivity.

Computational Elucidation of Favored Synthetic Pathways

The synthesis of this compound can be envisioned through several distinct routes. Computational analysis allows for an in silico evaluation of these possibilities to determine the most kinetically and thermodynamically favorable pathway. Key approaches that could be modeled include nucleophilic substitution, intramolecular cyclization, and cycloaddition reactions. nih.govrsc.orgclockss.org

Consider two hypothetical pathways:

Pathway A: Sₙ2 Displacement. This route involves the direct substitution of a leaving group (e.g., tosylate) on (3-bromothiophen-2-yl)methanol (B151471) by the nitrogen atom of azetidine.

Pathway B: Intramolecular Cyclization. This pathway would start with a precursor like 1-((3-bromothiophen-2-yl)methyl)-3-chloro-2-propanamine, which would undergo a base-mediated intramolecular cyclization to form the azetidine ring. clockss.org

DFT calculations could be employed to model these reactions. The results, as shown in the illustrative table below, would compare the activation energies, allowing chemists to select the most promising route before heading to the laboratory. For instance, a significantly lower activation energy for the Sₙ2 displacement would suggest it is the more favorable kinetic pathway.

| Synthetic Pathway | Rate-Determining Step | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Pathway A: Sₙ2 Displacement | Nucleophilic attack of azetidine | B3LYP/6-311+G(d,p) | 18.5 |

| Pathway B: Intramolecular Cyclization | Intramolecular N-alkylation | B3LYP/6-311+G(d,p) | 24.2 |

Understanding Regioselectivity and Stereoselectivity from a Theoretical Perspective

Beyond identifying the most viable synthetic route, computational chemistry is crucial for understanding and predicting the selectivity of chemical reactions. rsc.org For the synthesis of this compound, key questions of regioselectivity and, in related substituted analogs, stereoselectivity can be addressed.

Regioselectivity: A primary regiochemical challenge could arise during the initial functionalization of the 3-bromothiophene core. For example, if a C-C bond-forming reaction is used to attach the methyl-azetidine side chain, it is critical to control the position of this attachment. The electronic properties of the 3-bromothiophene ring dictate its reactivity. Computational tools can predict the most likely site of reaction. Fukui functions and molecular electrostatic potential (MEP) maps can be calculated to identify the most nucleophilic or electrophilic centers in the molecule, thereby predicting the outcome of reactions. nih.gov

Alternatively, one could compare the activation energies for the formation of different regioisomers. For instance, in a hypothetical cross-coupling reaction to form the thiophene-methyl bond, the transition states for coupling at the C2 versus the C5 position of 3-bromothiophene could be modeled. The transition state with the lower calculated energy corresponds to the major predicted product. acs.org

| Regioisomeric Transition State (TS) | Description | Computational Method | Relative Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio |

|---|---|---|---|---|

| TS-C2 | Formation of 2-substituted product | M06-2X/def2-TZVP | 0.0 | >99:1 |

| TS-C5 | Formation of 5-substituted product | M06-2X/def2-TZVP | +3.8 | <1:99 |

Stereoselectivity: While the parent this compound is achiral, the introduction of substituents on the azetidine ring would create stereocenters, making stereoselectivity a critical factor. Computational models are highly effective at predicting the stereochemical outcome of reactions. nih.gov This is achieved by calculating the energies of the diastereomeric transition states that lead to the different stereoisomers.

For example, in a hypothetical reaction forming a substituted azetidine ring via a [2+2] cycloaddition, two different stereochemical approaches, endo and exo, might be possible. nih.gov By locating the transition state structures for both approaches and calculating their respective Gibbs free energies, the model can predict which stereoisomer will be preferentially formed. The product ratio is directly related to the energy difference (ΔΔG‡) between the competing transition states. An energy difference of just 1.4 kcal/mol corresponds to a product ratio of approximately 90:10 at room temperature.

| Stereoisomeric Transition State (TS) | Description | Computational Method | Relative Energy (ΔΔG‡, kcal/mol) | Predicted d.r. (exo:endo) |

|---|---|---|---|---|

| TS-exo | Leads to exo product | B3LYP/6-311+G(d,p) | 0.0 | 95:5 |

| TS-endo | Leads to endo product | B3LYP/6-311+G(d,p) | +1.8 |

Role As a Building Block and Scaffold in Advanced Organic Synthesis Research

Design and Synthesis of Complex Molecules Incorporating the 3-((3-Bromothiophen-2-yl)methyl)azetidine Scaffold

The design of complex molecules incorporating the this compound scaffold is driven by the desire to merge the advantageous properties of both the azetidine (B1206935) and bromothiophene components. Azetidines are valued for introducing conformational rigidity and three-dimensionality into molecules, which can lead to improved binding affinity and selectivity for biological targets. enamine.net The bromothiophene moiety offers a site for further functionalization, acting as a handle for various cross-coupling reactions to introduce molecular diversity. benthamdirect.com

The synthesis of such complex molecules typically involves a multi-step approach. A common strategy is the initial synthesis of the core this compound scaffold, followed by diversification. The synthesis of the scaffold itself can be challenging due to the inherent ring strain of the azetidine. medwinpublishers.com However, methods like intramolecular cyclization of suitable precursors are often employed. rsc.org Once the scaffold is obtained, the bromine atom on the thiophene (B33073) ring can be exploited in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to attach various aryl, heteroaryl, or alkyl groups. Concurrently, the secondary amine of the azetidine ring provides another point for modification, allowing for the introduction of a wide range of substituents through N-alkylation or N-acylation reactions. nih.gov

For instance, a synthetic route might involve the reaction of a pre-formed 3-(azetidin-3-ylmethyl)-thiophene with a brominating agent to install the bromine at the 3-position of the thiophene ring. Alternatively, 3-bromo-2-(bromomethyl)thiophene could be reacted with azetidine. Subsequent palladium-catalyzed coupling of the resulting this compound with a boronic acid derivative would yield a more complex molecule with a new carbon-carbon bond at the thiophene ring. The azetidine nitrogen could then be functionalized to further elaborate the structure. nih.govresearchgate.net

Strategies for Scaffold Diversification and Library Generation

The this compound scaffold is an excellent starting point for the generation of compound libraries for high-throughput screening.

Parallel synthesis techniques are well-suited for the rapid diversification of the this compound scaffold. researchgate.net By employing automated or semi-automated synthesis platforms, a large number of derivatives can be prepared simultaneously. This often involves a "split-and-pool" strategy where a common intermediate is divided into multiple portions, each of which is reacted with a different building block.

For the this compound scaffold, two primary vectors of diversification can be exploited in a parallel synthesis format:

Thiophene C-Br bond: A variety of boronic acids or stannanes can be coupled with the bromothiophene moiety using palladium catalysis in a multi-well plate format.

Azetidine N-H bond: A diverse set of aldehydes (for reductive amination) or acyl chlorides/carboxylic acids (for amidation) can be used to functionalize the azetidine nitrogen.

This dual functionalization approach allows for the exponential generation of a large library of structurally diverse compounds from a relatively small number of starting materials.

Functional group interconversion (FGI) provides another layer of complexity and diversity to the synthesized library. organic-chemistry.orgnih.gov After the initial diversification, the newly introduced functional groups on either the azetidine or the thiophene side can be further modified.

On the Thiophene Moiety:

If the Suzuki-Miyaura coupling introduces an ester group, it can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives.

A nitro group introduced via coupling can be reduced to an amine, which can then undergo a host of transformations.

On the Azetidine Moiety:

A substituent introduced on the azetidine nitrogen containing a protected functional group (e.g., a Boc-protected amine) can be deprotected to reveal a reactive handle for further chemistry.

An ester group on a substituent can be reduced to an alcohol, which can then be further functionalized.

These FGI strategies significantly expand the chemical space that can be explored from a single scaffold.

Applications in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. nih.govuoc.gr The this compound scaffold is particularly well-suited for the design of fragments and their subsequent elaboration. nih.gov

One of the key principles of modern drug discovery is the exploration of three-dimensional (3D) chemical space. nih.gov Flat, aromatic molecules have been extensively explored, and there is a growing need for scaffolds that can present functional groups in well-defined spatial orientations. The strained azetidine ring in the this compound scaffold forces the substituents into a more rigid, three-dimensional arrangement compared to more flexible acyclic or larger ring systems. enamine.net This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity. enamine.net The incorporation of this scaffold into fragment libraries allows for the probing of protein binding pockets with novel 3D shapes.

Once a fragment containing the this compound core is identified as a binder to a biological target, the next step is to elaborate the fragment to increase its potency and selectivity. The inherent functionalities of this scaffold provide clear and synthetically accessible vectors for this elaboration.

Vector 1 (Thiophene): The bromine atom on the thiophene ring is a prime handle for "fragment growing." Using structure-guided design, medicinal chemists can use cross-coupling reactions to add functionality that extends into nearby sub-pockets of the target protein, forming additional favorable interactions.

Vector 2 (Azetidine): The secondary amine of the azetidine allows for the exploration of another vector. By adding substituents at this position, it is possible to pick up new interactions with the target protein, often in a different direction from the thiophene vector.

The synthetic accessibility of these modifications makes the this compound scaffold an attractive starting point for FBDD campaigns, as it provides a clear and efficient path from a low-affinity fragment hit to a potent lead compound.

Data Tables

Table 1: Potential Diversification Reactions for the this compound Scaffold

| Reaction Type | Reagent/Catalyst | Moiety Targeted | Potential New Functional Groups |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Thiophene C-Br | Aryl, heteroaryl groups |

| Stille Coupling | Organostannanes, Pd catalyst | Thiophene C-Br | Alkyl, alkenyl, aryl groups |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Thiophene C-Br | Amino groups |

| Reductive Amination | Aldehydes/ketones, reducing agent | Azetidine N-H | Substituted amino groups |

| Acylation | Acyl chlorides/carboxylic acids | Azetidine N-H | Amide groups |

Table 2: Physicochemical Properties of Core Scaffolds in Fragment-Based Drug Discovery

| Scaffold Component | Key Physicochemical Contribution | Relevance to FBDD |

| Azetidine Ring | Increased 3D character, conformational rigidity | Exploration of 3D chemical space, reduced entropic penalty upon binding |

| Thiophene Ring | Aromatic system, potential for H-bonding | Can participate in π-stacking and other interactions with the target |

| Bromo-substituent | Handle for chemical modification | Enables efficient fragment elaboration through cross-coupling reactions |

| Methyl-azetidine Linker | Provides specific spatial orientation | Positions the azetidine and thiophene rings at a defined distance and angle |

Potential Utility in Materials Science Research (e.g., Polymer Precursors, Optoelectronic Materials)

The unique electronic and structural features of the thiophene ring make it a valuable component in the design of advanced materials. Thiophene-based polymers and small molecules have found applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The 3-bromothiophene (B43185) unit in this compound serves as a key functional handle for polymerization. Through reactions like Suzuki or Stille coupling, this monomer can be incorporated into conjugated polymer chains. The resulting polymers, featuring a thiophene backbone, are expected to exhibit interesting electronic and optical properties. The azetidine substituent can influence the polymer's solubility, morphology, and intermolecular interactions, which are critical factors for device performance.

Thiophene-based materials are known for their tunable optoelectronic properties. The introduction of different substituents on the thiophene ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's absorption and emission characteristics. The azetidine group in this compound can be further functionalized to introduce electron-donating or electron-withdrawing groups, providing an additional means to tailor the optoelectronic properties of the resulting materials.

The potential applications of materials derived from this compound in materials science are summarized in the table below.

| Material Class | Potential Application | Key Structural Feature |

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | π-conjugated thiophene backbone for charge transport. |

| Donor-Acceptor Copolymers | Organic Photovoltaics (OPVs) | Alternating electron-rich (thiophene) and electron-poor units for efficient charge separation. |

| Emissive Materials | Organic Light-Emitting Diodes (OLEDs) | Tunable emission properties through functionalization of the thiophene and azetidine moieties. |

| Fluorescent Probes | Chemical Sensing | Changes in fluorescence upon binding to specific analytes. |

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Synthesis and Transformations

The synthesis and subsequent functionalization of 3-((3-Bromothiophen-2-yl)methyl)azetidine hinge on efficient catalytic methods. Future research will likely focus on developing novel catalytic systems to improve yield, selectivity, and functional group tolerance. The existing carbon-bromine bond and the C-H bonds on the thiophene (B33073) ring offer multiple sites for catalytic transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and their application to bromothiophene derivatives is well-established. researchgate.netjcu.edu.au However, future work could explore more sustainable and cost-effective catalysts based on earth-abundant metals like nickel or copper. researchgate.netbohrium.com A key challenge is achieving regioselective C-H activation on the thiophene ring while the C-Br bond remains intact, a feat that has been demonstrated using specialized palladium catalyst systems with activators like silver nitrate. nih.gov The development of catalysts that can selectively functionalize either the C-Br bond or a specific C-H bond would provide a powerful toolkit for creating a diverse library of analogs.

Furthermore, catalysts for the synthesis of the azetidine (B1206935) ring itself are a continuous area of development. While methods like intramolecular nucleophilic substitution are common, newer catalytic approaches, such as the palladium-catalyzed intramolecular amination of unactivated C-H bonds, offer novel routes to this strained ring system. organic-chemistry.org Research into catalysts that can construct the azetidine ring while tolerating the bromothiophene moiety in a one-pot or tandem sequence would be a significant advancement.

| Catalyst Type | Potential Application | Key Advantages | Research Goal |

|---|---|---|---|

| Palladium/Nickel Complexes | Suzuki, Stille, Kumada, and C-H arylation reactions at the C-Br or C-H positions of the thiophene ring. researchgate.netjcu.edu.au | High efficiency, well-understood reactivity. | Develop ligands for enhanced regioselectivity and lower catalyst loading. |

| Copper-Based Catalysts | C-N and C-S bond formation, C-H activation. bohrium.comnih.gov | Lower cost, unique reactivity profiles. | Explore copper-catalyzed synthesis of the core scaffold and its derivatives. |

| Rhodium/Iridium Complexes | Directed C-H functionalization, synthesis of complex thiophenes. bohrium.com | High selectivity for specific C-H bonds. | Design directing groups compatible with the azetidine moiety for late-stage functionalization. |

| Lewis Acids (e.g., La(OTf)3) | Catalyzing the formation of the azetidine ring via intramolecular aminolysis of epoxy amines. frontiersin.org | High yields, tolerance of sensitive functional groups. | Adapt methods for precursors containing the bromothiophene unit. |

Exploration of Bioisosteric Replacements within the Scaffold for Structure-Research